tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate
Description
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate is a synthetic organic compound featuring a tert-butyl ester backbone, a 4-bromobenzyl substituent, and a methylamino group, neutralized as an oxalate salt. The core structure (C15H22BrNO2) is common across derivatives, with the oxalate counterion (C2H2O4) replacing chloride in the hydrochloride form. This substitution likely alters solubility, crystallinity, and stability, which are critical for pharmaceutical applications.
Properties
Molecular Formula |
C17H24BrNO6 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate;oxalic acid |
InChI |
InChI=1S/C15H22BrNO2.C2H2O4/c1-15(2,3)19-14(18)12(10-17-4)9-11-5-7-13(16)8-6-11;3-1(4)2(5)6/h5-8,12,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
XMHYADFZBSSYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)Br)CNC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the tert-butyl ester: This step involves the reaction of tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the bromobenzyl group: This can be achieved through a nucleophilic substitution reaction where a bromobenzyl halide reacts with a suitable nucleophile.
Addition of the methylamino group: This step involves the reaction of a methylamine derivative with the intermediate compound formed in the previous steps.
Formation of the oxalate salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromobenzyl)-3-(methylamino)propanoate oxalate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic receptors, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Counterion Effects :
- The oxalate salt may exhibit distinct crystallinity and thermal stability compared to the hydrochloride salt . Oxalate’s divalent nature could reduce solubility in aqueous media but enhance stability in solid formulations .
- Hydrochloride salts are typically preferred for rapid dissolution in biological systems, aligning with its use in pharmaceuticals (e.g., intermediates in kinase inhibitors) .
Ester Group Variations :
- The tert-butyl ester in the target compound provides steric protection against hydrolysis, extending shelf life. In contrast, the methyl ester in the Boc-protected analog (CAS 886366-46-7) is more prone to enzymatic or acidic cleavage, making it a transient intermediate .
Amino Group Modifications: The methylamino group in the target compound and its hydrochloride salt is bioactive and readily participates in hydrogen bonding. The Boc-protected amino group (CAS 886366-46-7) requires deprotection for activity, adding a synthetic step but improving handling stability .
Substituent Effects :
- The 4-bromobenzyl moiety, common to all compounds, likely contributes to binding affinity in target proteins (e.g., bromine’s hydrophobic and halogen-bonding properties). Ethoxy chain derivatives () prioritize solubility over target interaction .
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